molecular formula C11H12O2 B1585004 5-Methoxy-1-tetralone CAS No. 33892-75-0

5-Methoxy-1-tetralone

Cat. No.: B1585004
CAS No.: 33892-75-0
M. Wt: 176.21 g/mol
InChI Key: BRCPWISABURVIH-UHFFFAOYSA-N
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Description

5-Methoxy-1-tetralone: is an organic compound with the molecular formula C₁₁H₁₂O₂ and a molecular weight of 176.21 g/mol . . This compound is a derivative of tetralone, featuring a methoxy group at the 5-position of the tetralone structure. It is a valuable intermediate in organic synthesis and has various applications in scientific research and industry.

Scientific Research Applications

5-Methoxy-1-tetralone has several applications in scientific research, including:

Safety and Hazards

When handling 5-Methoxy-1-tetralone, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition. In case of accidental release, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-1-tetralone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of anisole with succinic anhydride in the presence of a Lewis acid such as aluminum trichloride . The resulting product is then reduced and cyclized to form this compound. Another method involves the benzoylation, oxidation, and alkaline hydrolysis of 1-hydroxy-5-methoxytetralin .

Industrial Production Methods: In industrial settings, continuous-flow synthesis has been adopted for the efficient production of this compound. This method offers advantages such as reduced reaction time, improved reaction efficiency, and better control over reaction conditions . The continuous-flow process involves the use of a multi-step strategy to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 5-Methoxy-1-tetralone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or quinones.

    Reduction: Reduction of the keto group can yield secondary alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Formation of quinones or hydroxy ketones.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of various substituted tetralones.

Mechanism of Action

The mechanism of action of 5-Methoxy-1-tetralone involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates. These intermediates can participate in further chemical reactions, influencing biological processes and pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 6-Methoxy-1-tetralone
  • 7-Methoxy-1-tetralone
  • 8-Methoxy-1-tetralone
  • 1-Tetralone

Comparison: 5-Methoxy-1-tetralone is unique due to the position of the methoxy group at the 5-position, which influences its chemical reactivity and biological activity. Compared to other methoxy-tetralones, this compound may exhibit different reactivity patterns and applications . For example, 7-Methoxy-1-tetralone is an important intermediate in the synthesis of opioid analgesics, while 8-Methoxy-1-tetralone is used in the synthesis of anticancer agents .

Properties

IUPAC Name

5-methoxy-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-13-11-7-3-4-8-9(11)5-2-6-10(8)12/h3-4,7H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRCPWISABURVIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1CCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70187514
Record name 1(2H)-Naphthalenone, 3,4-dihydro-5-methoxy-
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Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33892-75-0
Record name 5-Methoxy-1-tetralone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33892-75-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methoxytetralone
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Record name 33892-75-0
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=310000
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Record name 1(2H)-Naphthalenone, 3,4-dihydro-5-methoxy-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methoxy-1,2,3,4-tetrahydronaphthalen-1-one
Source European Chemicals Agency (ECHA)
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Record name 5-METHOXYTETRALONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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